N-[2-(allyloxy)phenyl]-4-chlorobenzamide

Catalog No.
S1584342
CAS No.
M.F
C16H14ClNO2
M. Wt
287.74 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(allyloxy)phenyl]-4-chlorobenzamide

Product Name

N-[2-(allyloxy)phenyl]-4-chlorobenzamide

IUPAC Name

4-chloro-N-(2-prop-2-enoxyphenyl)benzamide

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

InChI

InChI=1S/C16H14ClNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19)

InChI Key

NTQDRLLPRCKNKZ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

N-[2-(allyloxy)phenyl]-4-chlorobenzamide is an organic compound with the molecular formula C16H14ClNO2C_{16}H_{14}ClNO_2 and a molar mass of 287.74 g/mol. This compound features a benzamide core where a chlorobenzene and an allyloxy group are substituted at the para and ortho positions, respectively. The presence of the allyloxy group contributes to its unique reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Typical of amides and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Allylic Rearrangements: The allyloxy group may undergo rearrangements or reactions typical of allylic systems, such as allylic oxidation or polymerization under specific conditions .

Research indicates that N-[2-(allyloxy)phenyl]-4-chlorobenzamide exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts. It has been shown to inhibit cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators, which is crucial in managing conditions like arthritis and other inflammatory diseases . Additionally, its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-[2-(allyloxy)phenyl]-4-chlorobenzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-(allyloxy)aniline.
  • Reaction Conditions: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction between the amine and the acyl chloride.
  • Procedure:
    • Dissolve 2-(allyloxy)aniline in an appropriate solvent.
    • Add triethylamine to the solution.
    • Slowly introduce 4-chlorobenzoyl chloride while stirring at room temperature or under reflux conditions.
    • After completion, purify the product through recrystallization or chromatography .

N-[2-(allyloxy)phenyl]-4-chlorobenzamide has several applications in:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents for inflammatory diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: The compound may have applications in developing new materials with specific properties due to its unique structural characteristics .

Studies on N-[2-(allyloxy)phenyl]-4-chlorobenzamide have focused on its interactions with various biological targets. Its inhibition of COX-2 suggests it may interact with enzymes involved in inflammatory pathways. Further research is needed to elucidate its full mechanism of action and identify additional molecular targets. Investigations into its pharmacokinetics and toxicology are also crucial for assessing its viability as a therapeutic agent .

Several compounds share structural similarities with N-[2-(allyloxy)phenyl]-4-chlorobenzamide, including:

  • N-[3-(allyloxy)phenyl]-3-chlorobenzamide
  • N-(prop-2-en-1-yloxy)-4-chlorobenzamide
  • N-[2-(methoxy)phenyl]-4-chlorobenzamide

Comparison Table

Compound NameKey FeaturesUnique Aspects
N-[2-(allyloxy)phenyl]-4-chlorobenzamideAllyloxy group, COX-2 inhibitionSpecific ortho-substitution pattern
N-[3-(allyloxy)phenyl]-3-chlorobenzamideSimilar allyl substitutionDifferent substitution pattern affecting reactivity
N-(prop-2-en-1-yloxy)-4-chlorobenzamidePropylene oxide groupDistinct reactivity due to different substituents
N-[2-(methoxy)phenyl]-4-chlorobenzamideMethoxy group instead of allyloxyVariance in electronic properties and reactivity

N-[2-(allyloxy)phenyl]-4-chlorobenzamide stands out due to its specific substitution pattern that imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

N-[2-(allyloxy)phenyl]-4-chlorobenzamide is formally classified as an organic compound bearing the molecular formula C16H14ClNO2 and a molecular weight of 287.74 grams per mole. The compound is registered under the Chemical Abstracts Service number 899508-23-7, providing a unique identifier for scientific and commercial purposes. This benzamide derivative belongs to the broader class of substituted aromatic amides, where the benzamide core structure serves as the foundation for various functional group modifications.

The structural nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the systematic name reflecting the specific positioning of substituents on the aromatic rings. The compound features an ortho-positioned allyloxy group on the phenyl ring attached to the amide nitrogen, while the benzoyl portion contains a para-positioned chlorine atom. This specific substitution pattern contributes significantly to the compound's chemical reactivity and biological profile.

Physical characterization of N-[2-(allyloxy)phenyl]-4-chlorobenzamide reveals properties typical of substituted benzamides. The presence of the allyloxy group introduces additional conformational flexibility compared to simpler benzamide derivatives, while the chlorine substituent influences both electronic properties and intermolecular interactions. These structural features collectively determine the compound's behavior in various chemical and biological environments.

XLogP3

4

Dates

Last modified: 07-18-2023

Explore Compound Types